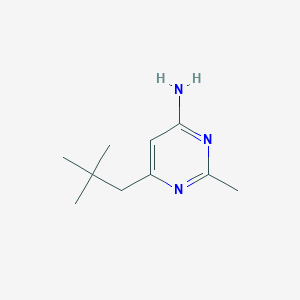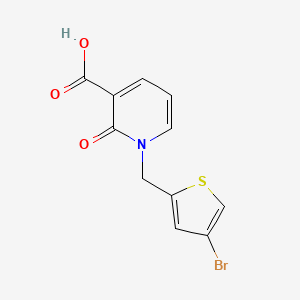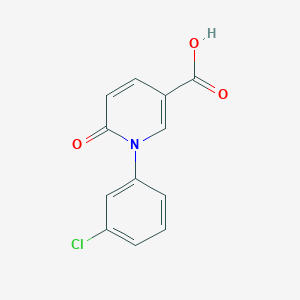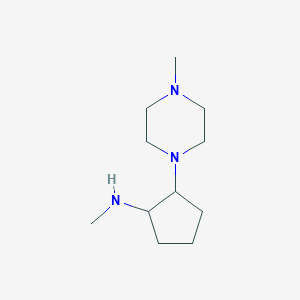
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amin
Übersicht
Beschreibung
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the 6-position and a methyl group at the 2-position
Wissenschaftliche Forschungsanwendungen
Therapeutische Arzneimittelentwicklung
Die Pyridopyrimidinderivate, darunter Verbindungen wie 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amin, haben ein erhebliches therapeutisches Potenzial gezeigt. Diese Verbindungen werden hinsichtlich ihrer biologischen Aktivität untersucht und waren an der Entwicklung neuer Therapien beteiligt. Zum Beispiel wurden Derivate in Medikamenten eingesetzt, die auf Brustkrebs und rheumatoide Arthritis abzielen .
Synthese von heterocyclischen Verbindungen
Diese Verbindung dient als Grundstruktur bei der Synthese verschiedener heterocyclischer Verbindungen. Die synthetischen Protokolle zur Herstellung dieser Derivate sind entscheidend, da sie zur pharmazeutischen Industrie beitragen, indem sie neue therapeutische Wirkstoffe liefern .
Forschung zu Lokalanästhetika
Ähnliche Verbindungen wurden auf ihre lokalen Anästhetika-Eigenschaften untersucht. Obwohl nicht direkt erwähnt, lassen die strukturellen Ähnlichkeiten vermuten, dass this compound für die Untersuchung der neuronalen Aktivität und die Entwicklung von Anästhetika relevant sein könnte.
Studien zum Dopaminsystem
Verbindungen mit ähnlichen Strukturen wurden in der wissenschaftlichen Forschung verwendet, um ihre Interaktion mit dem Dopaminsystem zu untersuchen. Dies ist besonders wichtig bei Suchtstudien und dem Verständnis der Rolle von Dopamin bei neurologischen Erkrankungen.
Entwicklung von lichtemittierenden Materialien
Pyridopyrimidinderivate sind verwandt mit Materialien, die in OLED- und WOLED-Technologien verwendet werden. Sie können Teil der Synthese effizienter lichtemittierender Materialien sein, ein schnell wachsendes Feld aufgrund seiner Anwendungen in Displaytechnologien .
Analyse der chemischen Stabilität und Reaktivität
Die Stabilität und Reaktivität der Verbindung ist für ihre Anwendung in verschiedenen Bereichen, einschließlich Materialwissenschaft und Arzneimittelformulierung, von entscheidender Bedeutung. Das Verständnis ihrer physikalischen und chemischen Eigenschaften kann zur Entwicklung stabilerer und effektiverer Verbindungen führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert
Eigenschaften
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464591.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)


![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)
